3-Amino-2-[(4-chlorophenyl)methyl]propanoic acid hydrochloride
Description
3-Amino-2-[(4-chlorophenyl)methyl]propanoic acid hydrochloride (CAS 1305712-03-1) is a synthetic amino acid derivative with the molecular formula C₁₀H₁₃Cl₂NO₂ and a molecular weight of 250.12 g/mol . Its structure features a 4-chlorophenylmethyl group attached to the β-carbon of a propanoic acid backbone, with an amino group at the γ-position. This compound is primarily utilized as a scaffold in medicinal chemistry for drug discovery, particularly in designing protease inhibitors or receptor modulators due to its halogenated aromatic moiety and polar functional groups .
Properties
IUPAC Name |
2-(aminomethyl)-3-(4-chlorophenyl)propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2.ClH/c11-9-3-1-7(2-4-9)5-8(6-12)10(13)14;/h1-4,8H,5-6,12H2,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCQYRFIMBXDNKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(CN)C(=O)O)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of 4-Chlorobenzaldehyde with Amino Acid Precursors
One classical approach involves the condensation of 4-chlorobenzaldehyde with malonic acid and ammonium acetate under reflux conditions in ethanol. This method forms the amino acid backbone with the 4-chlorophenyl substituent at the second carbon. The reaction typically proceeds through Knoevenagel condensation followed by ammonolysis to yield 3-amino-2-(4-chlorophenyl)propanoic acid with yields around 85%.
Esterification and Subsequent Aminolysis
The free acid can be converted into its methyl ester by reaction with methanol in the presence of thionyl chloride. This esterification step is crucial for further transformations and purification. The methyl ester intermediate is then subjected to aminolysis or other coupling reactions to introduce the amino group or protect it for further synthesis steps.
Use of Pyridine-N-oxide and Lithium Chloride in DMF
A more modern laboratory method employs pyridine-N-oxide and lithium chloride in dimethylformamide (DMF) under a nitrogen atmosphere at room temperature. This method facilitates the formation of the amino acid skeleton with high purity and yield by controlling the reaction environment and minimizing side reactions.
Detailed Stepwise Preparation Protocol
Alternative Coupling and Modification Techniques
Azide Coupling and DCC/HOSu Methods
Modification of the amino acid derivatives can be achieved through azide coupling or N,N′-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (HOSu) mediated coupling. These methods allow the attachment of various amines or amino acids to the carboxyl group, enabling the synthesis of analogues or derivatives with potentially enhanced biological activity. Azide coupling has been observed to provide higher yields and simpler workup compared to DCC/HOSu coupling.
Protection and Activation of Hydroxyl Groups
In related synthetic routes involving hydroxylated intermediates, hydroxyl groups can be converted into trichloroacetimidate or acetate leaving groups by reaction with trichloroacetonitrile or acetic anhydride, respectively. These activated intermediates facilitate nucleophilic substitution reactions, such as C–C bond formation with activated arenes or allyltrimethylsilane, expanding the scope of structural modifications.
Research Findings and Analytical Data
- The synthesis of methyl esters and their subsequent conversion to amino acid hydrochlorides have been characterized by spectroscopic methods including GC-MS, elemental analysis, and chiral HPLC to confirm purity and stereochemistry.
- Yields for key steps such as esterification and coupling reactions typically range from 85% to 94%, indicating efficient synthetic protocols.
- The hydrochloride salt form exhibits enhanced water solubility, which is advantageous for biological assays and pharmaceutical formulations.
- The compound’s structure has been confirmed through 2D and 3D conformer analysis, supporting the expected stereochemistry and functional group orientation.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-[(4-chlorophenyl)methyl]propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include manganese dioxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like bromine or nitric acid are used for halogenation and nitration, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 4-chlorobenzaldehyde, while reduction can produce 4-chlorobenzyl alcohol.
Scientific Research Applications
Chemical and Biological Properties
Molecular Characteristics
- Molecular Formula : C₉H₁₀ClN₁O₂
- Molecular Weight : Approximately 250.12 g/mol
- Classification : Amino acid derivative (substituted phenylalanine analogue)
The compound's structure includes a 4-chlorobenzyl group, which enhances its lipophilicity and interaction with biological receptors. Its similarity to naturally occurring amino acids contributes to its diverse biological activities.
Synthesis of Organic Compounds
3-Amino-2-[(4-chlorophenyl)methyl]propanoic acid hydrochloride is utilized as an intermediate in the synthesis of various organic compounds. It serves as a building block for more complex molecules in organic chemistry, facilitating the development of pharmaceuticals and fine chemicals.
The compound has been studied for its potential biological activities, including:
- Antimicrobial Properties : Research indicates that it may exhibit inhibitory effects against certain bacterial strains, suggesting potential applications in antibiotic development.
- Anticancer Activity : Preliminary studies have shown that derivatives of this compound can inhibit the proliferation of cancer cells, such as HCT-116 and HeLa cells, with IC50 values indicating significant efficacy compared to standard treatments like doxorubicin .
Pharmacological Potential
Ongoing research is focused on understanding its mechanisms of action, particularly its interactions with neurotransmitter receptors and enzymes involved in metabolic pathways. This exploration is crucial for evaluating its therapeutic potential in treating various diseases .
Data Table: Summary of Biological Activities
Case Study 1: Anticancer Activity
A study investigated the antiproliferative effects of various derivatives of this compound. The results demonstrated that several compounds exhibited significant inhibitory actions on cancer cell lines, with one derivative showing an IC50 value of 0.69 μM against HeLa cells, indicating a promising avenue for anticancer drug development .
Case Study 2: Synthesis Pathways
Research into synthetic routes for producing this compound revealed efficient methods involving the reaction of 4-chlorobenzaldehyde with amines under specific conditions (e.g., using pyridine-N-oxide). These methods not only optimize yield but also enhance the scalability for industrial applications.
Mechanism of Action
The mechanism of action of 3-Amino-2-[(4-chlorophenyl)methyl]propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways are still under investigation, but it is believed to interact with proteins involved in cell signaling and metabolism .
Comparison with Similar Compounds
Methyl 3-Amino-2-(4-chlorophenyl)propanoate Hydrochloride
Fluorophenyl-Substituted Analogs
- Example 1: 2-Amino-3-(4-fluorophenyl)propanoic acid hydrochloride (JD-5788, CAS 332-30-9) Structural Difference: Fluorine replaces chlorine at the para position, and the amino group is at the α-position . Impact: Fluorine’s electronegativity may enhance hydrogen bonding but reduce steric bulk compared to chlorine. This could alter target binding kinetics in enzyme inhibition studies.
- Example 2: 3-Amino-2-(4-fluorophenyl)propanoic acid hydrochloride (JD-9594, CAS 1455095-34-7) Structural Difference: Amino group shifts to the β-position . Impact: Positional isomerism may affect conformational flexibility and receptor interaction profiles.
Trifluorophenyl-Substituted Analog
- Example: 3-Amino-2-[(3,4,5-trifluorophenyl)methyl]propanoic acid hydrochloride (CAS 1798747-21-3) Structural Difference: Three fluorine atoms on the phenyl ring (C₁₀H₁₁ClF₃NO₂, MW 269.65) . Impact: Increased electronegativity and steric hindrance enhance binding affinity in hydrophobic pockets of targets, as seen in kinase inhibitors. However, higher molecular weight may reduce bioavailability.
Hydroxy- and Ester-Modified Derivatives
- Example: Ethyl 2-amino-3-(4-chlorophenyl)-3-hydroxypropanoate hydrochloride (CAS 1375473-45-2) Structural Difference: Incorporates a hydroxyl group at the β-carbon and an ethyl ester (C₁₁H₁₅Cl₂NO₃, MW 280.15) . The ester group, like in Section 2.1, may serve as a prodrug motif.
Comparative Data Table
Biological Activity
3-Amino-2-[(4-chlorophenyl)methyl]propanoic acid hydrochloride is an amino acid derivative characterized by its structural similarity to phenylalanine, which contributes to its diverse biological activities. This compound has garnered attention for its potential roles in pharmacology, particularly in cancer treatment and enzyme inhibition.
- Molecular Formula : C₉H₁₀ClN₁O₂
- Molecular Weight : Approximately 250.12 g/mol
- Classification : Amino acid derivative (substituted phenylalanine analogue)
The presence of a 4-chlorobenzyl group enhances the compound's lipophilicity and receptor interaction capabilities, making it a candidate for various biochemical applications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways, although the precise mechanisms are still under investigation.
- Cell Signaling : It interacts with proteins that play critical roles in cell signaling and metabolism, potentially influencing various physiological processes.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For example, derivatives of similar compounds have shown significant inhibitory effects on colon cancer cell lines (HCT-116) with IC50 values ranging from 0.12 to 0.81 mg/mL, indicating strong antiproliferative properties . The following table summarizes key findings on the anticancer activity of related compounds:
| Compound | Cell Line | IC50 (mg/mL) | Mechanism |
|---|---|---|---|
| Compound 7a | HCT-116 | 0.12 | Inhibition of cell proliferation |
| Compound 7g | HCT-116 | 0.12 | Induction of apoptosis |
| Doxorubicin | HeLa | 2.29 | Standard anticancer drug |
These findings suggest that the structural modifications around the chlorophenyl group can significantly enhance the anticancer activity of these compounds.
Case Studies
- Inhibition Studies : A series of synthesized derivatives exhibited selective inhibition against cancer cell lines, with some compounds showing enhanced activity compared to traditional chemotherapeutics like doxorubicin .
- Molecular Docking Studies : Computational studies have indicated that certain structural features of the compound may facilitate stronger binding interactions with target proteins involved in cancer progression and cell survival pathways .
Q & A
Q. What are the recommended synthetic routes for 3-Amino-2-[(4-chlorophenyl)methyl]propanoic acid hydrochloride?
The compound can be synthesized via ester hydrolysis and recrystallization. A common approach involves starting with a methyl ester precursor (e.g., methyl 3-amino-2-[(4-chlorophenyl)methyl]propanoate) followed by hydrochloric acid treatment to yield the hydrochloride salt. Recrystallization from methanol/diethyl ether mixtures is effective for purification, as demonstrated in structurally similar amino acid derivatives . Key steps include monitoring reaction progress via TLC and confirming purity via HPLC (≥98%) .
Q. How can the stereochemical configuration of this compound be characterized?
Optical rotation ([α]D) and chiral HPLC are critical for confirming stereochemistry. For example, in analogs like (2S)-2-amino-3-[4’-(4’’-fluorophenyl)pyridin-2’-yl]propanoic acid hydrochloride, [α]D values (e.g., +30.8°) and IR spectroscopy (e.g., 3360 cm⁻¹ for NH stretching) are used to validate enantiopurity . X-ray crystallography may also resolve ambiguities in crystal packing .
Q. What safety protocols are essential during handling?
Follow GHS guidelines for hydrochloride salts: use PPE (gloves, goggles), avoid inhalation, and store in a dry, cool environment (2–8°C). Leak containment measures (e.g., vermiculite for spills) and disposal via licensed waste handlers are mandatory, as outlined for related chlorophenyl derivatives .
Advanced Research Questions
Q. How can computational methods predict the biological activity of this compound?
Molecular docking studies (e.g., AutoDock Vina) can model interactions with target proteins. For instance, analogs like STOCK1N-69160 show binding to SARS-CoV-2 papain-like protease via hydrogen bonds with residues such as Gly163 and π-π stacking with Phe69 . MD simulations (100 ns) further validate stability in binding pockets .
Q. How do structural modifications (e.g., substituent variation) affect pharmacological properties?
Replacing the 4-chlorophenyl group with fluorophenyl or hydroxyphenyl groups alters lipophilicity (logP) and target affinity. For example, 4-fluoro analogs exhibit enhanced blood-brain barrier penetration, while hydroxylated derivatives increase solubility but reduce metabolic stability . QSAR models can quantify these effects.
Q. How should contradictory data in synthesis optimization be resolved?
Conflicting yields or purity results often arise from solvent choice or reaction time. For example, recrystallization from methanol/ether (99% yield) vs. ethanol/water (85% yield) highlights solvent sensitivity . Systematic DOE (Design of Experiments) with variables like temperature, solvent polarity, and catalyst loading can identify optimal conditions .
Analytical and Mechanistic Questions
Q. What advanced techniques confirm the compound’s stability under physiological conditions?
LC-MS/MS monitors degradation products in simulated gastric fluid (pH 1.2) and plasma. For chlorophenyl derivatives, hydrolytic cleavage of the ester group is a major degradation pathway, detectable via m/z shifts . Accelerated stability studies (40°C/75% RH for 6 months) assess shelf-life .
Q. How does the hydrochloride salt form influence bioavailability?
The hydrochloride salt enhances aqueous solubility (e.g., >50 mg/mL in PBS) compared to the free base, improving oral absorption. However, it may increase renal clearance due to higher polarity. Comparative pharmacokinetic studies in rodent models are recommended .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
